2-Acetoxyphenyl methyl sulfide

Description

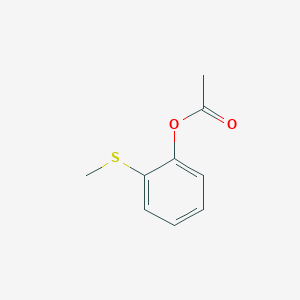

Structure

3D Structure

Properties

IUPAC Name |

(2-methylsulfanylphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-7(10)11-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQLMCFSPDGCKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Hydrophobic Parameters:

LogP (Partition Coefficient): This is the most common descriptor for hydrophobicity, measuring a compound's distribution between an organic solvent (like n-octanol) and water. spu.edu.sy For the 2-acetoxyphenyl alkyl sulfides, lipophilicity was found to be a key factor affecting both COX-1 and COX-2 inhibition. researchgate.net

Electronic Parameters:

Hammett Constant (σ): This parameter measures the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. slideshare.net It is crucial for understanding how electronic modifications affect binding affinity or reactivity.

Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are quantum chemical descriptors that relate to a molecule's ability to donate or accept electrons, which can be critical for reactivity and interaction with the target. researchgate.net

Steric Parameters:

Taft's Steric Parameter (Es): Quantifies the steric bulk of a substituent.

Molar Refractivity (MR): This parameter is related to the volume of a molecule and its polarizability. scienceforecastoa.com

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching. researchgate.net

In the QSAR analyses of 2-acetoxyphenyl alkyl sulfides, a combination of these descriptors was used to build statistically significant models. researchgate.net For example, models were generated using simple topological descriptors, more complex topological descriptors, and mixed classes of descriptors, achieving high correlation coefficients (R values up to 0.93) and good predictive ability (R²CV up to 0.73). researchgate.net The inclusion of indicator variables, such as the presence of an aromatic ring or a triple bond, was also found to be important for modeling COX-2 selectivity. researchgate.net

The table below provides examples of physicochemical parameters and their relevance in QSAR studies of compounds like 2-acetoxyphenyl methyl sulfide (B99878).

| Parameter Type | Descriptor | Relevance to Biological Activity |

| Hydrophobic | LogP, π | Affects membrane permeability and hydrophobic interactions with the target protein's active site. researchgate.net |

| Electronic | Hammett Constant (σ), HOMO/LUMO Energy | Influences electrostatic interactions, reaction rates (e.g., covalent modification), and polar interactions. researchgate.netslideshare.net |

| Steric/Topological | Molar Refractivity (MR), Connectivity Indices | Determines the fit of the molecule within the binding pocket and can influence binding affinity. scienceforecastoa.comresearchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structure-Activity Relationships for 2-Acetoxyphenyl Methyl Sulfide (B99878) Analogues

Research into analogues of 2-Acetoxyphenyl methyl sulfide has demonstrated that modifications to the S-alkyl chain play a pivotal role in their chemical reactivity. Early investigations starting with this compound as a lead compound revealed that extending the S-alkyl chain with larger alkyl groups led to a notable increase in inhibitory potency against certain biological targets. acs.org

Specifically, the transition from a methyl to a heptyl group on the sulfur atom was identified as optimal for inhibitory potency in one study. acs.org This suggests that the length and nature of this alkyl chain are critical for the molecule's interaction with its target, likely influencing its binding affinity within hydrophobic pockets. acs.orgresearchgate.net

| Compound | S-Alkyl Chain | Observed Potency Change (Relative to Methyl) |

|---|---|---|

| This compound | Methyl | Baseline |

| 2-Acetoxyphenyl heptyl sulfide | Heptyl | Significant Increase acs.org |

The introduction of unsaturation, particularly a triple bond, into the S-alkyl chain of this compound analogues has been shown to further enhance both potency and selectivity. acs.org For instance, the alkynyl analogue, 2-Acetoxyphenyl hept-2-ynyl sulfide, was found to be a more potent and selective inhibitor compared to its corresponding alkyl homologue, 2-Acetoxyphenyl heptyl sulfide. acs.org

This increase in activity is attributed to the rigid nature of the triple bond, which may orient the molecule into a more favorable conformation for binding. QSAR studies have also highlighted that the presence of a triple bond is an important indicator for selectivity in these compounds. researchgate.net

| Compound | S-Alkyl Chain Feature | Relative Potency and Selectivity |

|---|---|---|

| 2-Acetoxyphenyl heptyl sulfide | Saturated (Heptyl) | High Potency acs.org |

| 2-Acetoxyphenyl hept-2-ynyl sulfide | Unsaturated (Hept-2-ynyl) | Increased Potency and Selectivity acs.org |

The oxidation state of the sulfur atom significantly influences the chemical activity of this compound analogues. Studies have consistently shown that sulfides are more potent and selective inhibitors compared to their corresponding sulfoxides or sulfones. acs.org

The change in the heteroatom's electronic properties and geometry upon oxidation from a sulfide to a sulfoxide (B87167) or sulfone alters the molecule's interaction with its target. This suggests that the less oxidized sulfide moiety is preferred for optimal activity.

| Compound Type | Sulfur Oxidation State | General Observation |

|---|---|---|

| Sulfide | -S- | More Potent and Selective acs.org |

| Sulfoxide | -S(O)- | Less Potent and Selective |

| Sulfone | -S(O)₂- | Less Potent and Selective |

For analogues of this compound that contain a double bond in the S-alkyl chain, the stereochemistry, specifically the (E)- and (Z)-configurations, is a critical determinant of activity. The geometric arrangement of substituents around the double bond can significantly affect how the molecule fits into a binding site.

The (E)-configuration and (Z)-configuration refer to the arrangement of higher-priority groups on opposite sides (entgegen) or the same side (zusammen) of the double bond, respectively, as determined by the Cahn-Ingold-Prelog priority rules. libretexts.org While specific data on (E)- and (Z)-isomers of this compound analogues is not extensively detailed in the provided search results, the principle remains a fundamental aspect of SAR. The rigid geometry of (E) and (Z) isomers dictates a specific three-dimensional shape, which in turn influences the complementarity with a biological target.

Computational Approaches in SAR and QSAR Analyses

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the chemical activity of compounds like 2-Acetoxyphenyl alkyl sulfides. researchgate.net These computational models establish a mathematical relationship between the chemical structures of a series of compounds and their biological or chemical activities. biointerfaceresearch.com

For this class of compounds, QSAR studies have indicated that lipophilicity plays a differential role in their inhibitory activities. researchgate.net Models have been built using various machine-learning algorithms and molecular fingerprints to predict activity with a good degree of accuracy. nih.govnih.gov These models often employ a training set of compounds with known activities to establish a correlation, which is then validated using an external test set. biointerfaceresearch.commdpi.com The goal of these models is to enable the rapid screening of virtual libraries of compounds to identify new potential candidates with desired activities, thereby reducing the time and cost associated with experimental testing. mdpi.com

Application of Hansch Analysis in Chemical Series

Hansch analysis, a foundational method in Quantitative Structure-Activity Relationship (QSAR) studies, has been instrumental in elucidating the relationship between the chemical structure of 2-acetoxyphenyl alkyl sulfides and their biological activity. This approach establishes a mathematical correlation between the biological activity of a series of compounds and their physicochemical parameters, such as hydrophobicity, electronic effects, and steric factors. pharmacareerinsider.comscienceforecastoa.com

In a notable QSAR study on a series of 26 2-acetoxyphenyl alkyl sulfides as cyclooxygenase-1 (COX-1) inhibitors, Hansch analysis was employed to construct predictive models. researchgate.net The goal was to understand how modifications to the alkyl sulfide chain influence the inhibitory potency. These analyses generate equations that quantify the impact of different physicochemical descriptors on the activity, allowing researchers to predict the potency of novel derivatives. The statistical significance and predictive power of the resulting QSAR models are crucial for their validation and application in drug design. researchgate.net Such studies suggest that lipophilicity plays a significant role in the inhibition of both COX-1 and COX-2, albeit in different ways for each isoform. researchgate.net

The general form of a Hansch equation is: Log(1/C) = k1 logP + k2 σ + k3 Es + k4 Where:

C is the concentration of the compound required to produce a standard biological response. scienceforecastoa.com

logP represents the logarithm of the partition coefficient, a measure of lipophilicity. scienceforecastoa.com

σ is the Hammett constant, quantifying the electronic effect of a substituent. slideshare.net

Es is Taft's steric parameter, which accounts for the size and shape of the substituent. pharmacareerinsider.com

k1, k2, k3, and k4 are constants determined through regression analysis.

By analyzing the coefficients in the derived equation for the 2-acetoxyphenyl alkyl sulfide series, researchers can determine the relative importance of each parameter in driving the biological activity.

Molecular Docking and Binding Mode Prediction in Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. This method is crucial for understanding the interaction between inhibitors like 2-acetoxyphenyl alkyl sulfides and their target proteins. For derivatives of this series, particularly the potent and selective COX-2 inhibitor 2-acetoxyphenylhept-2-ynyl sulfide (APHS), molecular docking has been extensively used to study its binding modes with the COX-2 enzyme. nih.govtandfonline.com

Although no crystal structure for the APHS–COX-2 complex has been reported, computational studies involving molecular docking followed by molecular dynamics (MD) simulations have successfully identified a stable and reactive binding mode. nih.govtandfonline.com These simulations provide insights into the specific amino acid residues within the enzyme's active site that interact with the inhibitor. The calculated binding free energy from these docking studies has shown good agreement with experimental data, validating the predicted binding poses. nih.govtandfonline.com

Key findings from docking studies on APHS and its analogs include:

Identification of Key Interactions: Docking reveals the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the inhibitor within the COX-2 active site.

Explanation of Potency and Selectivity: The studies help explain why APHS is a more potent inhibitor compared to its analogs. Factors such as the presence of a triple bond, the nature of the heteroatom (sulfur), and the length of the alkyl chain are analyzed to understand their effects on binding affinity. nih.govtandfonline.com

Guidance for New Compound Design: The detailed understanding of the binding mode provides a rational basis for designing new compounds with potentially higher inhibitory activity and selectivity for COX-2. nih.gov

The table below summarizes the typical output from a molecular docking study, illustrating the types of interactions and scores used to evaluate the binding of a ligand like a 2-acetoxyphenyl sulfide derivative to its protein target.

| Parameter | Description | Example Value (Arbitrary) |

| Binding Energy | The estimated free energy of binding (e.g., in kcal/mol). More negative values indicate stronger binding. | -9.5 kcal/mol |

| Total Score | A composite score from the docking algorithm reflecting the overall quality of the binding pose. | 5.68 |

| Interacting Residues | Amino acids in the protein's active site that form key interactions with the ligand. | Ser516, Tyr385, Arg120 |

| Interaction Types | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic, van der Waals). | Covalent bond (acetylation), Hydrophobic interactions |

In Silico Studies of Chemical Interactions

In silico studies encompass a range of computational methods, including molecular docking and QSAR, to model and analyze biological and chemical systems. For the 2-acetoxyphenyl alkyl sulfide class of compounds, these studies have been pivotal in transforming the initial lead compound, this compound, into highly potent and selective COX-2 inhibitors. acs.org

The initial compound, this compound (compound 36 in the original study), served as the starting point for extensive structure-activity relationship (SAR) investigations. acs.org In silico approaches were used to rationalize the observed SAR and guide the synthesis of new analogs. For instance, these studies helped to understand why extending the S-alkyl chain with higher alkyl homologues led to significant increases in COX-2 inhibitory potency. acs.org

A key discovery from this research was that 2-acetoxyphenyl hept-2-ynyl sulfide (APHS) selectively inactivates COX-2 by acetylating the same serine residue (Ser516) that aspirin (B1665792) acetylates in COX-1 and COX-2. acs.org Computational studies were essential to model this covalent modification, a mechanism that distinguishes this class from many other selective COX-2 inhibitors that bind non-covalently. acs.org

The research progression guided by in silico analysis demonstrated several key structural requirements for optimal activity and selectivity:

Alkyl Chain Length: An optimal length for the alkyl chain was determined, with the heptyl chain in 2-acetoxyphenyl heptyl sulfide providing high potency. acs.org

Introduction of Unsaturation: Incorporating a triple bond into the heptyl chain, as in APHS, further enhanced both potency and selectivity for COX-2. acs.org

Nature of the Heteroatom: Sulfides were found to be more potent and selective inhibitors than the corresponding sulfoxides or sulfones. acs.org

These computational insights into the chemical interactions between the inhibitors and the enzyme were critical for the biochemically based design of this novel class of selective COX-2 inactivators. acs.org

Physico-chemical Parameters in QSAR Model Development

The development of robust and predictive QSAR models for series like the 2-acetoxyphenyl alkyl sulfides relies on the careful selection and calculation of relevant physicochemical parameters (descriptors). researchgate.net These descriptors quantify various aspects of a molecule's structure and properties that can influence its biological activity. scienceforecastoa.com The primary categories of parameters used are hydrophobic, electronic, and steric. slideshare.net

Computational and Theoretical Chemistry of 2 Acetoxyphenyl Methyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, allow for the detailed analysis of electron distribution, molecular orbital energies, and other electronic properties that dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting a wide array of molecular properties with a good balance between accuracy and computational cost.

For 2-Acetoxyphenyl methyl sulfide (B99878), DFT calculations would typically be employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms. This involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions. Key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained from this process.

Furthermore, DFT is used to calculate various electronic properties that provide a deeper understanding of the molecule's behavior. These properties include:

Total Energy: A measure of the molecule's stability.

Mulliken Atomic Charges: Provides an estimation of the partial charge on each atom, offering insights into local electronic effects and potential sites for electrostatic interactions.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which is crucial for identifying regions susceptible to electrophilic and nucleophilic attack.

A hypothetical table of DFT-calculated properties for 2-Acetoxyphenyl methyl sulfide is presented below to illustrate the typical output of such an analysis.

| Property | Calculated Value |

| Total Energy | [Hypothetical Value] hartree |

| Dipole Moment | [Hypothetical Value] Debye |

| Mulliken Charge on Sulfur | [Hypothetical Value] e |

| Mulliken Charge on Carbonyl Carbon | [Hypothetical Value] e |

| Mulliken Charge on Phenolic Oxygen | [Hypothetical Value] e |

Note: The values in this table are hypothetical and serve as an example of the data generated from DFT calculations.

Molecular Orbital Theory Applications (HOMO/LUMO analysis for reactivity prediction)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. Within this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. These frontier molecular orbitals are central to the Frontier Molecular Orbital (FMO) theory, which is a key tool for predicting chemical reactivity chemrxiv.org.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity mdpi.com. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive mdpi.com.

For this compound, a HOMO/LUMO analysis would involve:

Calculation of Orbital Energies: Determining the energy levels of the HOMO, LUMO, and other molecular orbitals.

Visualization of Orbital Distributions: Mapping the spatial distribution of the HOMO and LUMO to identify the regions of the molecule that are most likely to participate in electron donation and acceptance, respectively.

Calculation of Reactivity Descriptors: Using the HOMO and LUMO energies to calculate global reactivity descriptors such as:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

This analysis would pinpoint the likely sites for electrophilic and nucleophilic attack on the this compound molecule, thereby predicting its behavior in chemical reactions.

Below is an illustrative data table of reactivity descriptors that could be derived from a HOMO/LUMO analysis of this compound.

| Parameter | Formula | Hypothetical Value (eV) |

| EHOMO | - | [Hypothetical Value] |

| ELUMO | - | [Hypothetical Value] |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | [Hypothetical Value] |

| Ionization Potential (I) | -EHOMO | [Hypothetical Value] |

| Electron Affinity (A) | -ELUMO | [Hypothetical Value] |

| Electronegativity (χ) | (I + A) / 2 | [Hypothetical Value] |

| Chemical Hardness (η) | (I - A) / 2 | [Hypothetical Value] |

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about conformational changes and intermolecular interactions over time.

Conformational Analysis of this compound and Derivatives

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, including the C-S bond of the methyl sulfide group and the C-O bond of the acetoxy group. Rotation around these bonds can lead to different conformers with varying energies and properties.

Conformational analysis through molecular dynamics simulations involves simulating the molecule's motion over a period of time at a given temperature. This allows for the exploration of the potential energy surface and the identification of low-energy, stable conformations, as well as the energy barriers between them. Such studies can reveal the preferred spatial arrangement of the functional groups, which is critical for understanding its interactions with other molecules, such as enzymes. For instance, the orientation of the acetoxy and methyl sulfide groups relative to the phenyl ring can significantly influence the molecule's ability to fit into a binding site.

While specific conformational analysis data for this compound is not available in the provided search results, studies on related substituted aromatic compounds often reveal rotational barriers and preferred dihedral angles unifr.chnih.govnih.govcore.ac.uk. For this compound, a key aspect to investigate would be the rotational barrier around the C(aryl)-S bond, which would determine the orientation of the methyl sulfide group relative to the acetoxy group.

An example of data that would be generated from a conformational analysis is presented below.

| Dihedral Angle | Most Stable Conformation (°) | Energy Barrier to Rotation (kcal/mol) |

| C(aryl)-C(aryl)-S-C(methyl) | [Hypothetical Value] | [Hypothetical Value] |

| C(aryl)-C(aryl)-O-C(carbonyl) | [Hypothetical Value] | [Hypothetical Value] |

Note: The values in this table are hypothetical and for illustrative purposes.

Ligand-Protein Interaction Modeling (contextual for chemical interactions with enzymes)

Understanding how a small molecule like this compound interacts with a biological target, such as an enzyme, is a cornerstone of drug design and discovery. Ligand-protein interaction modeling, often employing techniques like molecular docking and molecular dynamics simulations, is used to predict the binding mode and affinity of a ligand to a protein.

A study on 2-acetoxyphenylhept-2-ynyl sulfide, a more complex analog of this compound, demonstrated the use of molecular docking followed by MD simulations to investigate its binding to cyclooxygenase-2 (COX-2) nih.govtandfonline.com. This approach can be directly applied to this compound. The process would typically involve:

Molecular Docking: A computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output is a set of possible binding poses ranked by a scoring function that estimates the binding affinity.

Molecular Dynamics Simulations of the Ligand-Protein Complex: The most promising docked poses are then subjected to MD simulations in a simulated physiological environment (including water and ions). These simulations assess the stability of the binding pose over time and provide a more detailed picture of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site residues.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy from the MD trajectories, providing a more accurate prediction of binding affinity.

These modeling studies can reveal key amino acid residues involved in the binding of this compound and can explain the molecular basis of its biological activity. For example, it is known that this compound is a lead compound for a class of selective COX-2 inactivators acs.org. Computational modeling could elucidate how the acetoxy and methyl sulfide groups contribute to this selective binding and inactivation.

A hypothetical data table summarizing the results of a ligand-protein interaction study is provided below.

| Interaction Type | Interacting Residue(s) in Enzyme | Distance (Å) |

| Hydrogen Bond | [Hypothetical Residue] | [Hypothetical Value] |

| Hydrophobic Interaction | [Hypothetical Residue] | [Hypothetical Value] |

| Electrostatic Interaction | [Hypothetical Residue] | [Hypothetical Value] |

Note: The values in this table are hypothetical and for illustrative purposes.

Advanced Computational Methodologies

The field of computational chemistry is continuously evolving, with the development of more accurate and efficient methods. For a molecule like this compound, advanced computational methodologies can provide deeper insights into its properties and interactions.

One such area is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In QM/MM simulations, the chemically active part of a system (e.g., the ligand and the key active site residues of an enzyme) is treated with a high-level quantum mechanical method, while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient molecular mechanics force field. This approach allows for the accurate study of chemical reactions and charge transfer processes within a large biological system, which would be computationally prohibitive with a full QM treatment.

Another rapidly emerging area is the application of Artificial Intelligence (AI) and Machine Learning (ML) in computational chemistry semanticscholar.orgucla.eduyoutube.comyoutube.com. AI/ML models can be trained on large datasets of quantum chemical calculations to predict molecular properties with high accuracy but at a fraction of the computational cost berkeley.edu. For this compound, AI/ML potentials could be developed to accelerate molecular dynamics simulations, allowing for the exploration of longer timescales and larger systems. This could be particularly useful for studying rare events, such as the covalent modification of an enzyme by the molecule. Furthermore, AI can be used to explore vast chemical spaces to design new derivatives of this compound with improved properties ucla.edu.

These advanced methodologies hold the promise of providing a more comprehensive and accurate understanding of the chemical and biological behavior of this compound, thereby accelerating research and development in areas where this compound is of interest.

NRT and NICS Analyses for Electronic Structure and Aromaticity

Natural Resonance Theory (NRT) Analysis

For this compound, an NRT analysis would focus on the delocalization of π-electrons within the benzene (B151609) ring and the interactions with the acetoxy and methyl sulfide substituents. The primary resonance structures would be the two Kekulé structures of the benzene ring. However, additional resonance forms involving the delocalization of lone pairs from the oxygen and sulfur atoms into the ring, as well as delocalization into the carbonyl group of the acetoxy substituent, would also be considered.

The acetoxy group is generally considered an activating group that can donate electron density to the aromatic ring through resonance, while the methyl sulfide group is also an ortho-, para-directing group due to the lone pairs on the sulfur atom. NRT would quantify the extent of this electron donation by assigning weights to the resonance structures where a positive charge develops on the oxygen or sulfur atom and a negative charge is delocalized within the phenyl ring.

Hypothetical NRT Analysis Results for this compound

A hypothetical NRT analysis would likely reveal the following key insights:

The two Kekulé structures of the benzene ring would have the highest resonance weights, confirming the predominantly aromatic character of the ring.

Resonance structures involving charge separation, where the lone pairs of the ether oxygen of the acetoxy group and the sulfur atom are delocalized into the ring, would have smaller but significant weights. This would indicate the electron-donating nature of these substituents.

The analysis would also provide NRT bond orders, which are a weighted average of the bond orders in all contributing resonance structures. The C-C bonds within the phenyl ring would be expected to have bond orders intermediate between a single and a double bond, characteristic of an aromatic system. The C-O and C-S bonds connecting the substituents to the ring would be expected to show some degree of double bond character, evidencing the delocalization of electrons.

Interactive Table: Hypothetical NRT Resonance Structure Weights for this compound

| Resonance Structure Description | Number of Structures | Predicted Weight (%) |

| Primary Kekulé structures of the benzene ring | 2 | ~85-90% |

| Charge-separated structures with electron donation from the acetoxy oxygen | 3 | ~5-10% |

| Charge-separated structures with electron donation from the methyl sulfide sulfur | 3 | ~3-7% |

| Other minor resonance contributors | Multiple | < 2% |

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. github.iowikipedia.org It is based on the principle that aromatic rings sustain a diatropic ring current when placed in an external magnetic field, which in turn induces a shielded (negative) magnetic environment at the center of the ring. github.io Antiaromatic systems, in contrast, sustain a paratropic ring current and exhibit a deshielded (positive) magnetic environment. wikipedia.org

NICS values are calculated by placing a "ghost" atom, with no electrons or nucleus, at a specific point of interest, typically at the geometric center of the ring (NICS(0)) and at a certain distance perpendicular to the ring plane, commonly 1 Å (NICS(1)). researchgate.netnih.gov Negative NICS values are indicative of aromaticity, with more negative values suggesting a higher degree of aromaticity, while positive values indicate antiaromaticity. wikipedia.org Values close to zero are characteristic of non-aromatic systems. wikipedia.org

For this compound, NICS calculations would be performed for the phenyl ring to quantify its aromaticity. The values obtained would reflect the influence of the acetoxy and methyl sulfide substituents on the π-electron system of the ring. Both substituents are expected to slightly modulate the aromaticity of the benzene ring. The electron-donating effects of these groups could potentially enhance the electron density within the ring, which might lead to a slightly more negative NICS value compared to unsubstituted benzene, indicating a marginal increase in aromaticity. However, steric and inductive effects could also play a role.

Hypothetical NICS Analysis Results for this compound

A computational study of this compound would likely yield NICS values that confirm the aromatic nature of the phenyl ring. The expected results would be:

NICS(0): A negative value, likely in the range of -7 to -10 ppm, which is characteristic of aromatic benzene derivatives.

NICS(1): A more negative value than NICS(0), typically in the range of -9 to -12 ppm, as the NICS(1) value is often considered a better measure of the π-electron contribution to aromaticity, being less influenced by the σ-framework of the ring.

These values would be compared to the calculated NICS values for benzene (typically around -9.7 ppm for NICS(0) and -11.5 ppm for NICS(1) at a similar level of theory) to assess the electronic impact of the substituents.

Interactive Table: Hypothetical NICS Values (in ppm) for this compound

| Compound | NICS(0) | NICS(1) | Aromaticity |

| Benzene (Reference) | ~ -9.7 | ~ -11.5 | Aromatic |

| This compound | ~ -8.5 to -10.5 | ~ -10.5 to -12.5 | Aromatic |

Future Directions and Emerging Research Avenues for 2 Acetoxyphenyl Methyl Sulfide

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While established methods for the synthesis of aryl sulfides are applicable to 2-Acetoxyphenyl methyl sulfide (B99878), future research will likely focus on the development of more efficient, selective, and sustainable synthetic routes. Current methodologies often rely on transition-metal-catalyzed cross-coupling reactions, which, while powerful, can present challenges related to catalyst cost, removal of metal impurities, and functional group tolerance.

Emerging research is anticipated to explore novel catalytic systems with higher turnover numbers and milder reaction conditions. For instance, the use of more earth-abundant metal catalysts, such as copper or nickel, is a growing trend in C-S bond formation. researchgate.netmdpi.com Furthermore, the development of ligand-free or water-based synthetic protocols would significantly enhance the environmental friendliness and cost-effectiveness of the synthesis. organic-chemistry.org A promising avenue is the exploration of decarbonylative thioetherification, which utilizes carboxylic acids as readily available starting materials, offering an alternative to traditional cross-coupling partners like aryl halides. nih.gov Another area of interest is the direct C-H functionalization, which would allow for the introduction of the methylthio group onto the phenyl ring without the need for pre-functionalized substrates, thereby improving atom economy. nih.gov

Future synthetic strategies could also focus on achieving high regioselectivity in the functionalization of the aromatic ring, particularly for the synthesis of polysubstituted derivatives. The development of one-pot procedures that combine multiple synthetic steps would also streamline the synthesis and reduce waste.

Table 1: Comparison of Potential Synthetic Strategies for 2-Acetoxyphenyl Methyl Sulfide

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Advanced Transition-Metal Catalysis | High efficiency, broad substrate scope | Catalyst cost, metal contamination |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Limited substrate scope, specialized equipment |

| C-H Functionalization | High atom economy, reduced pre-functionalization | Regioselectivity control, harsh conditions |

| Decarbonylative Coupling | Use of abundant starting materials | Catalyst development, reaction optimization |

| Flow Chemistry | Improved safety, scalability, and control | Initial setup cost, potential for clogging |

Advanced Mechanistic Studies using Modern Spectroscopic and Computational Tools

A deeper understanding of the electronic and structural properties of this compound is crucial for predicting its reactivity and designing new applications. Future research will undoubtedly employ a synergistic approach combining modern spectroscopic techniques with advanced computational methods.

Spectroscopic Characterization: While standard spectroscopic data exists for related compounds, a detailed investigation of this compound using advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), will provide unambiguous assignment of its proton and carbon signals and offer insights into its conformational preferences. researchgate.net Infrared (IR) and Raman spectroscopy, coupled with computational predictions, will allow for a thorough analysis of its vibrational modes. Mass spectrometry (MS) will be essential for confirming its molecular weight and studying its fragmentation patterns.

Computational Modeling: Density Functional Theory (DFT) calculations are expected to play a pivotal role in elucidating the electronic structure, molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) of this compound. researchgate.netnih.govmdpi.comrsc.org These calculations can provide valuable information about the molecule's reactivity, including the most likely sites for electrophilic and nucleophilic attack. nih.gov Time-dependent DFT (TD-DFT) can be used to predict its UV-Vis absorption spectrum. Furthermore, molecular dynamics (MD) simulations can be employed to study its conformational dynamics and interactions with other molecules or materials.

By combining experimental and computational data, researchers can build a comprehensive picture of the structure-property relationships of this compound, which will be invaluable for its future applications.

Rational Design of Derivatives for Targeted Chemical Interactions

The true potential of this compound lies in its capacity to serve as a versatile scaffold for the rational design of new molecules with tailored properties. While much of the past focus has been on its biological activity, particularly as a lead for COX-2 inhibitors, future research is expected to diversify into other areas.

Materials Science: The aryl sulfide moiety is a key component in various functional materials, including sulfur-containing polymers and metal-organic frameworks (MOFs). nih.gov Derivatives of this compound could be designed as monomers for the synthesis of novel polymers with specific optical, electronic, or thermal properties. The presence of the acetyl and methylthio groups provides handles for further functionalization, allowing for the fine-tuning of the material's properties. For example, the sulfur atom could be used to coordinate with metal centers in the design of new catalysts or sensors.

Chemical Probes: The reactivity of the acetyl and sulfide groups could be exploited in the design of chemical probes for detecting specific analytes or for studying biological processes. For instance, derivatives could be designed to undergo a specific chemical reaction in the presence of a target molecule, leading to a change in fluorescence or color.

Beyond COX Inhibition: Even within the realm of medicinal chemistry, the this compound scaffold can be explored for targets other than COX enzymes. The structural motifs present in the molecule could be recognized by other enzymes or receptors. Structure-based drug design, aided by computational docking studies, can be used to design derivatives with high affinity and selectivity for new biological targets.

Exploration of Catalytic Roles and Transformations

The sulfur atom in this compound, with its lone pairs of electrons, has the potential to participate in catalysis. Thioanisole, a related compound, is known to undergo catalytic oxidation to the corresponding sulfoxide (B87167) and sulfone. researchgate.net Future research could explore the catalytic activity of this compound and its derivatives in a variety of organic transformations.

The ortho-acetoxy group could potentially modulate the catalytic activity of the sulfur atom through electronic or steric effects, or even participate directly in the catalytic cycle. For instance, the molecule could act as a ligand for a metal catalyst, with the sulfur and the carbonyl oxygen of the acetyl group coordinating to the metal center. Such a bidentate coordination could lead to unique catalytic properties.

Furthermore, the sulfide moiety itself can be transformed into other functional groups, such as sulfoxides and sulfones, which have their own distinct chemical and biological properties. The development of selective and efficient methods for the oxidation of this compound would open up new avenues for the synthesis of a wider range of derivatives. The catalytic properties of these oxidized derivatives could also be investigated. For example, ortho-functionalized thiophenol derivatives have shown unexpected reactivity in deprotection and aerobic oxidation reactions. researchgate.net

Integration with Chemoinformatics and Machine Learning for Predictive Chemical Design

The fields of chemoinformatics and machine learning are revolutionizing chemical research by enabling the prediction of molecular properties and the design of new molecules with desired characteristics. nih.govresearchgate.netmalvernpanalytical.comchemrxiv.orgchemrxiv.org Future research on this compound will undoubtedly leverage these powerful tools.

Predictive Modeling: Machine learning models can be trained on existing data for organosulfur compounds to predict a wide range of properties for new derivatives of this compound, including their solubility, reactivity, and potential biological activity. researchgate.net This will allow researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. Graph machine learning, which directly uses the molecular graph as input, has shown great promise in improving the accuracy of property prediction. chemrxiv.org

De Novo Design: Generative machine learning models can be used to design novel derivatives of this compound with specific desired properties. These models can explore a vast chemical space and propose new structures that might not be conceived through traditional medicinal chemistry approaches.

High-Throughput Screening: Chemoinformatics tools can be used to virtually screen large libraries of this compound derivatives against a particular target, whether it be a biological receptor or a material property. This will accelerate the discovery of new lead compounds for a variety of applications. By integrating machine learning with high-throughput experimentation, researchers can create a closed-loop system for the rapid optimization of molecular properties.

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of the this compound scaffold in the years to come.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-acetoxyphenyl methyl sulfide in laboratory settings?

- Methodological Answer : Synthesis typically involves acetylation of a phenolic precursor followed by sulfide bond formation. Key steps include:

- Esterification : Reacting 2-hydroxyphenyl methyl sulfide with acetyl chloride under anhydrous conditions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Characterization : Confirm structure via -NMR (e.g., acetate proton resonance at δ 2.3 ppm), -NMR, and HPLC-MS (to verify molecular ion peaks). Stability during synthesis requires inert atmospheres (argon/nitrogen) to prevent oxidation .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Variables : Temperature (4°C, 25°C, 40°C), humidity (40–80% RH), and light exposure.

- Analysis : Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Quantify impurities (e.g., free thiol or hydrolyzed acetate) using calibration curves.

- Key Finding : Sulfide bonds are prone to oxidation; store in amber vials under nitrogen at −20°C for long-term stability .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential sulfide volatilization.

- Spill Management : Neutralize with 10% sodium bicarbonate and absorb with vermiculite.

- Disposal : Follow EPA guidelines for sulfide-containing waste (e.g., chemical oxidation prior to disposal) .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in different solvents be resolved?

- Methodological Answer :

- Systematic Solvent Screening : Test polarity effects (e.g., DMSO vs. dichloromethane) on reaction kinetics using UV-Vis spectroscopy or -NMR time-course studies.

- Computational Modeling : Apply density functional theory (DFT) to calculate solvation energies and transition states. Cross-validate with experimental Arrhenius plots .

Q. What experimental design strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Use factorial design of experiments (DoE):

- Variables : Catalyst loading (e.g., pyridine for acetylation), temperature, and reaction time.

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 1.2 eq acetyl chloride, 60°C, 6 hours) to maximize yield (>85%) while minimizing side products .

Q. How can researchers evaluate the antimicrobial activity of this compound against drug-resistant bacterial strains?

- Methodological Answer :

- Disc Diffusion Assay : Prepare compound-loaded discs (10–50 µg/disc) and test against Staphylococcus aureus (MRSA) and E. coli (ESBL).

- Data Interpretation : Compare inhibition zones to ciprofloxacin controls (see Table 1).

- Advanced Analysis : Perform minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth .

Table 1 : Antimicrobial Activity of this compound (Hypothetical Data)

| Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| S. aureus (MRSA) | 18 ± 1.5 | 32 |

| E. coli (ESBL) | 12 ± 1.0 | 64 |

| Ciprofloxacin Control | 26 ± 2.0 | 2 |

Q. What computational tools are suitable for predicting the metabolic pathways of this compound?

- Methodological Answer :

- In Silico Tools : Use SwissADME for bioavailability predictions and GLORYx for metabolite identification.

- Docking Studies : Simulate interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) using AutoDock Vina .

Addressing Literature Gaps

Q. How can researchers reconcile discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

- Collaborative Validation : Share raw NMR/FTIR data via repositories (e.g., Zenodo) for peer validation.

- Standardized Protocols : Adopt IUPAC guidelines for solvent referencing (e.g., TMS in CDCl₃) and calibration .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.